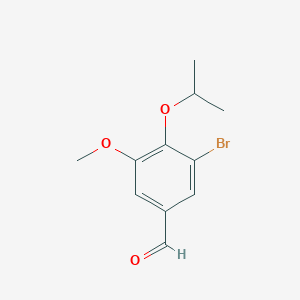
2-(4-Bromofenil)quinoxalina
Descripción general
Descripción
2-(4-Bromophenyl)quinoxaline is an organic compound of the quinoxaline family that is used in the synthesis of various organic compounds. It is a colorless, crystalline solid that is insoluble in water and has a melting point of 215°C. 2-(4-Bromophenyl)quinoxaline is also known as 2-(4-bromophenyl)-1,4-dihydro-2H-3,1-benzoxazine.
Aplicaciones Científicas De Investigación
Medicina y Farmacología
La quinoxalina es un farmacóforo privilegiado que tiene amplias aplicaciones en los campos de la medicina, la farmacología . Se ha utilizado en diversos agentes terapéuticos en la industria farmacéutica .
Anticancerígeno
Los derivados de quinoxalina se han utilizado como agentes anticancerígenos . Por ejemplo, los derivados de bencenosulfonamida de quinoxalina han mostrado potencial como agentes anticancerígenos .
Antimicrobiano
Las sulfonamidas de quinoxalina han mostrado propiedades antimicrobianas . Esto las hace útiles en la lucha contra diversas infecciones bacterianas .
Dispositivos orgánicos emisores de luz
Los derivados de quinoxalina han encontrado aplicaciones en dispositivos orgánicos emisores de luz . Se utilizan como materiales electroluminiscentes eficientes .
Materiales fluorescentes
Los derivados de quinoxalina se han utilizado como materiales fluorescentes . Esto los hace útiles en diversas aplicaciones donde se requiere fluorescencia .
Semiconductores orgánicos
Los derivados de quinoxalina se han utilizado como semiconductores orgánicos . Esto los hace útiles en diversos dispositivos electrónicos .
Agentes de escisión del ADN
Los derivados de quinoxalina se han utilizado como agentes de escisión del ADN . Esto los hace útiles en diversas aplicaciones biológicas y médicas .
Receptores de aniones
Los derivados de quinoxalina se han utilizado como bloques de construcción para la síntesis de receptores de aniones . Esto los hace útiles en diversas aplicaciones químicas y biológicas .
Safety and Hazards
“2-(4-Bromophenyl)quinoxaline” is classified as Acute Tox. 4 Oral, Aquatic Chronic 4, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation and serious eye damage, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mecanismo De Acción
- The primary targets of 2-(4-Bromophenyl)quinoxaline have not been explicitly reported in the literature I found. However, it’s essential to note that quinoxaline derivatives can interact with various receptors, enzymes, or microorganisms .
Target of Action
Researchers should explore its targets, pathways, and pharmacokinetic properties to unlock its biological importance . 🌟
Análisis Bioquímico
Biochemical Properties
2-(4-Bromophenyl)quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The interaction between 2-(4-Bromophenyl)quinoxaline and α-glucosidase is characterized by the formation of a stable enzyme-inhibitor complex, which prevents the enzyme from catalyzing its substrate.
Cellular Effects
2-(4-Bromophenyl)quinoxaline exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of genes involved in xenobiotic metabolism . By binding to AhR, 2-(4-Bromophenyl)quinoxaline can alter the transcription of target genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-(4-Bromophenyl)quinoxaline involves its interaction with various biomolecules. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its inhibitory effect on α-glucosidase is due to its ability to bind to the enzyme’s active site, preventing substrate access . Additionally, 2-(4-Bromophenyl)quinoxaline can influence gene expression by interacting with transcription factors such as AhR .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)quinoxaline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Bromophenyl)quinoxaline is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)quinoxaline vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At high doses, it can cause toxic or adverse effects. For example, high doses of 2-(4-Bromophenyl)quinoxaline have been associated with hepatotoxicity and other organ-specific toxicities in animal studies .
Metabolic Pathways
2-(4-Bromophenyl)quinoxaline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and activity.
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)quinoxaline within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within tissues can affect its biological activity and therapeutic potential.
Subcellular Localization
2-(4-Bromophenyl)quinoxaline exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to particular cellular compartments or organelles through post-translational modifications or targeting signals . Its subcellular localization can determine its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
2-(4-bromophenyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKZRBJBUFVFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354022 | |
| Record name | 2-(4-bromophenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-45-4 | |
| Record name | 2-(4-Bromophenyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-bromophenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-(4-Bromophenyl)quinoxaline?
A1: 2-(4-Bromophenyl)quinoxaline is an organic compound composed of a quinoxaline ring system linked to a bromophenyl substituent. The molecule exhibits a nearly planar structure. This planarity is evidenced by the small root mean square deviation of 0.0285 Å between the benzene and quinoxaline rings and their dihedral angle of 2.1°. []
Q2: How is 2-(4-Bromophenyl)quinoxaline utilized in organic synthesis?
A2: 2-(4-Bromophenyl)quinoxaline serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed Sonogashira cross-coupling reactions. [] This reaction enables the formation of a carbon-carbon bond between the bromine-bearing carbon of the molecule and the terminal carbon of various alkynes. This reaction is particularly useful for generating alkyne-substituted quinoxaline derivatives, which hold promise as potential therapeutic agents due to the diverse biological activities exhibited by the quinoxaline core. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
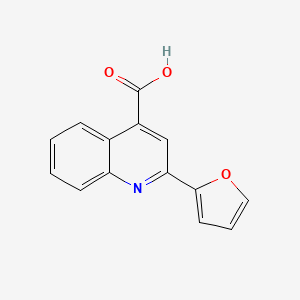
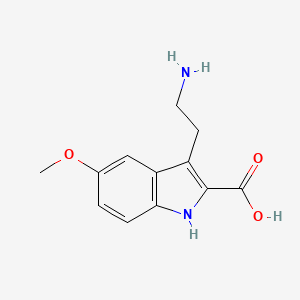

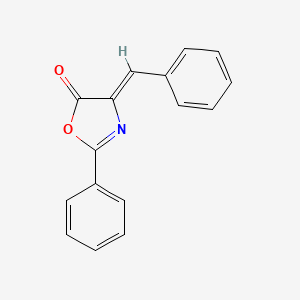
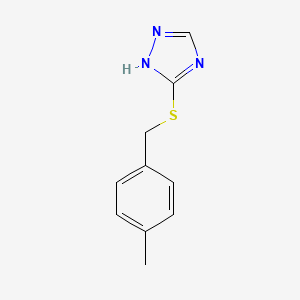
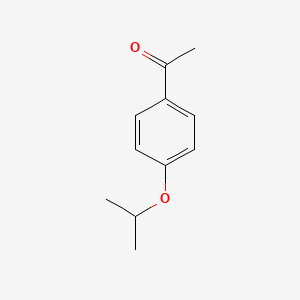


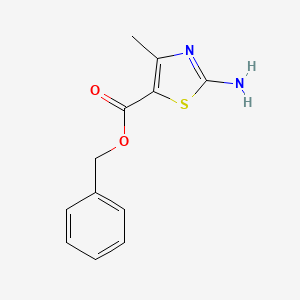
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269256.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1269259.png)
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)
